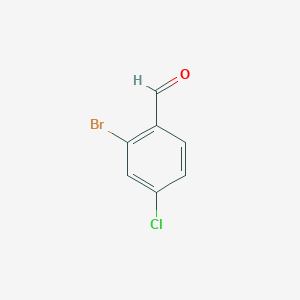

2-Bromo-4-chlorobenzaldehyde

描述

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are crucial intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgmdpi.com The presence of halogen atoms can significantly influence the reactivity of the aldehyde group and the aromatic ring, allowing for a diverse range of chemical transformations. wisdomlib.orgmdpi.com Halogens can enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability, making these compounds particularly valuable in medicinal chemistry. wisdomlib.orgrsc.org Furthermore, the carbon-halogen bond serves as a versatile handle for introducing other functional groups through various coupling reactions, further expanding their synthetic utility. mt.com

Contextual Overview of 2-Bromo-4-chlorobenzaldehyde within Dihalo-substituted Benzaldehydes

This compound is a dihalo-substituted benzaldehyde (B42025), a subclass of halogenated aromatic aldehydes that features two halogen atoms on the benzene (B151609) ring. The specific positioning of the bromine atom at the ortho position and the chlorine atom at the para position relative to the aldehyde group imparts distinct reactivity to the molecule. This substitution pattern creates a unique electronic and steric environment that influences its behavior in chemical reactions. cymitquimica.com Dihalo-substituted benzaldehydes, in general, are important precursors for more complex, polysubstituted aromatic compounds. google.comgoogle.com The differential reactivity of the two halogen atoms (bromine and chlorine) can often be exploited for selective transformations, adding another layer of synthetic utility. researchgate.net

Research Trajectories in Advanced Benzaldehyde Chemistry

Current research in advanced benzaldehyde chemistry is focused on several key areas. One significant trajectory is the development of novel and more efficient synthetic methodologies. wisdomlib.org This includes the exploration of new catalysts and reaction conditions to improve yields, reduce waste, and enhance selectivity in the synthesis of benzaldehyde derivatives. njtech.edu.cnnih.gov Another area of intense investigation is the application of these compounds in the synthesis of biologically active molecules and functional materials. wisdomlib.orgsmolecule.com Researchers are continuously exploring the use of halogenated benzaldehydes as starting materials for the creation of new pharmaceuticals and materials with tailored properties. Furthermore, there is a growing interest in understanding the mechanistic details of reactions involving these compounds, which can lead to the development of more sophisticated synthetic strategies. sciensage.infosciensage.info

Chemical and Physical Properties of this compound

This compound is an organic compound with the chemical formula C₇H₄BrClO. It is a solid at room temperature, often appearing as a pale yellow to light brown crystalline substance. cymitquimica.comsigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO | nih.gov |

| Molecular Weight | 219.46 g/mol | nih.gov |

| Melting Point | 68-73 °C | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | cymitquimica.com |

| CAS Number | 84459-33-6 | nih.gov |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, often involving the halogenation of a substituted toluene (B28343) or the oxidation of a corresponding benzyl (B1604629) alcohol.

Synthetic Routes

One common approach involves the bromination and chlorination of a suitable precursor. For instance, starting from a substituted benzaldehyde, selective halogenation can be performed to introduce the bromine and chlorine atoms at the desired positions. smolecule.com Another method involves the oxidation of 2-bromo-4-chlorobenzyl alcohol to the corresponding aldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Chemical Reactions

This compound undergoes a variety of chemical reactions characteristic of aromatic aldehydes and halogenated aromatic compounds.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromo-4-chlorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-bromo-4-chlorobenzyl alcohol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this often requires harsh conditions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. smolecule.com

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of more complex molecules.

Intermediate in Pharmaceutical Synthesis

Due to the presence of reactive functional groups and the influence of halogen atoms on biological activity, this compound serves as a precursor in the synthesis of various pharmaceutical compounds. cymitquimica.com The halogen atoms can enhance the lipophilicity and binding affinity of the final drug molecule. wisdomlib.org

Precursor for Agrochemicals and Dyes

This compound is also utilized in the production of agrochemicals and dyes. cymitquimica.com The specific substitution pattern can be a key determinant of the color and properties of the resulting dye molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOAHIKYBSZIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522764 | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-33-6 | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Chlorobenzaldehyde

Established Synthetic Routes for 2-Bromo-4-chlorobenzaldehyde

The preparation of this compound is typically accomplished through established routes that leverage halogenation reactions on substituted benzaldehydes or involve more complex multi-step sequences.

Bromination Strategies for Substituted Benzaldehydes

A common approach to synthesizing this compound involves the direct or catalyzed bromination of a suitable benzaldehyde (B42025) derivative.

Direct bromination of 4-chlorobenzaldehyde (B46862) can be challenging due to the directing effects of the existing substituents. The aldehyde group is a meta-director, while the chloro group is an ortho, para-director. This can lead to a mixture of products. However, under specific conditions, such as using excess bromine and a catalyst, it is possible to achieve the desired substitution pattern. For instance, the bromination of p-bromotoluene with excess bromine under tungsten lamp irradiation, followed by hydrolysis, is a known method for producing 4-bromobenzaldehyde (B125591). A similar principle could be adapted for the synthesis of this compound from 4-chlorotoluene, followed by oxidation of the methyl group to an aldehyde.

Catalytic bromination methods often offer greater selectivity and milder reaction conditions. N-bromosuccinimide (NBS) is a widely used reagent for benzylic and aromatic brominations. The synthesis of related compounds, such as 2-bromo-4-chloro-5-fluorobenzaldehyde, often employs NBS for the bromination of the corresponding 2-chloro-5-fluorobenzaldehyde. Similarly, the synthesis of 4-bromo-2-chlorobenzaldehyde (B143073) can be achieved by brominating 2-chlorobenzaldehyde (B119727) with NBS under radical initiation. This suggests that a similar NBS-mediated bromination of 4-chlorobenzaldehyde could be a viable route to this compound. The reaction is typically carried out in the presence of a radical initiator like AIBN or under light irradiation. The use of a catalyst can enhance the efficiency and regioselectivity of the bromination. For example, a palladium(II) catalyst has been used for the ortho-bromination of benzamide (B126) derivatives. scielo.org.mx

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reference |

| 4-Chlorotoluene | N-Bromosuccinimide (NBS) | Radical initiator (AIBN or benzoyl peroxide), reflux | 4-Chloro-1-(bromomethyl)benzene | |

| 2-Chlorobenzaldehyde | N-Bromosuccinimide (NBS) | Radical initiator (AIBN), 70–80°C | 4-Bromo-2-chlorobenzaldehyde | |

| 2-Chloro-5-fluorobenzaldehyde | Bromine or N-Bromosuccinimide (NBS) | Controlled conditions | 2-Bromo-4-chloro-5-fluorobenzaldehyde |

Multistep Synthetic Sequences for Substituted Halogenated Benzaldehydes

In cases where direct halogenation is not feasible or provides low yields, multistep synthetic sequences are employed. These routes offer greater control over the substitution pattern by building the molecule through a series of sequential reactions.

A versatile approach involves the sequential introduction of halogens and subsequent modification of other functional groups. For instance, a multi-step synthesis might start with a simpler aromatic compound and involve a series of reactions like nitration, reduction, diazotization, and Sandmeyer reaction to introduce the desired halogens and aldehyde functionality. google.com A known three-step sequence to produce substituted 2-bromobenzaldehydes involves the use of O-methyloxime as a directing group for a selective palladium-catalyzed ortho-bromination, followed by deprotection to yield the aldehyde. acs.org This highlights the power of using directing groups to control regioselectivity in C–H activation/halogenation reactions. rsc.org Such strategies allow for the synthesis of complex benzene (B151609) molecules with diverse substitution patterns. acs.org

While not a direct synthesis of this compound, a related method involves the reaction of an aldehyde with tribromomethane (CHBr₃). This reaction, typically base-mediated, leads to the formation of α-(tribromomethyl) alcohols. thieme-connect.de For example, 4-chlorobenzaldehyde can react with tribromomethane in the presence of a base like potassium hydroxide (B78521) to form an intermediate that can then be oxidized and hydrolyzed. This specific sequence is used in the synthesis of 2-bromo-2-(4-chlorophenyl)acetic acid. Although this particular outcome is a carboxylic acid, the initial addition of the tribromomethyl group to the aldehyde demonstrates a method of introducing bromine adjacent to the carbonyl carbon's original position. Further synthetic modifications would be necessary to convert this intermediate to this compound.

| Reactants | Conditions | Product | Yield | Reference |

| 4-Chlorobenzaldehyde, Tribromomethane (CHBr₃), Potassium Hydroxide (KOH) | -5°C to 10°C in 1,2-dimethoxyethane/water | 2-bromo-2-(4-chlorophenyl)acetic acid | 67–93% |

Alternative Synthetic Pathways for Related Bromo-Chlorobenzaldehydes

While direct synthesis routes for this compound are established, exploring alternative pathways for structurally similar compounds provides valuable insights into the versatility of synthetic organic chemistry. These methods often leverage different starting materials and reaction mechanisms to achieve the desired halogenated aldehyde structure.

A prominent alternative strategy for synthesizing halogenated benzaldehydes involves the transformation of aromatic amines. This is typically achieved through a two-step process involving diazotization followed by the introduction of the aldehyde group.

The Sandmeyer-type reaction is a classic example. An aromatic amine, such as a bromo-chloroaniline, is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt. orgsyn.orgsundarbanmahavidyalaya.in This intermediate is highly versatile. For the introduction of the aldehyde group, the diazonium salt can be reacted with a formaldoxime (B1209246) solution in the presence of a copper(II) sulfate (B86663) catalyst. orgsyn.org The resulting addition product is then hydrolyzed with an acid, like sulfuric acid, to yield the final benzaldehyde. orgsyn.org This method offers high regioselectivity, as the position of the functional groups is predetermined by the starting amine.

A general procedure based on the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from its corresponding aniline (B41778) illustrates this process:

Diazotization : The starting aromatic amine is dissolved in an acidic solution and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt while maintaining a temperature between -5°C and +5°C. orgsyn.org

Formylation : The diazonium salt solution is then added to a prepared solution of formaldoxime, cupric sulfate, sodium sulfite, and sodium acetate (B1210297) at a controlled temperature of 10–15°C. orgsyn.org

Hydrolysis : The intermediate solid is filtered and then heated under reflux with sulfuric acid for a couple of hours. orgsyn.org

Purification : After extraction with a solvent like ether and subsequent drying, the final product is purified by distillation under reduced pressure. orgsyn.org

The differential reactivity of halogens on an aromatic ring can be exploited to selectively form Grignard reagents, which can then be converted into aldehydes. Bromine is more reactive than chlorine in the formation of Grignard reagents. walisongo.ac.id This principle allows for the chemoselective synthesis of a Grignard reagent from a dihalogenated compound like 1-bromo-4-chlorobenzene (B145707). walisongo.ac.id

The process involves reacting the dihalogenated starting material with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). walisongo.ac.idwikipedia.org The higher reactivity of the carbon-bromine bond leads to the preferential formation of the arylmagnesium bromide, leaving the chlorine atom intact. walisongo.ac.id

Once the Grignard reagent is formed, it is reacted with a formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF). walisongo.ac.id The nucleophilic Grignard reagent adds to the carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. walisongo.ac.idmasterorganicchemistry.com A discovery-based undergraduate laboratory experiment successfully demonstrates the synthesis of 4-chlorobenzaldehyde from 1-bromo-4-chlorobenzene using this method. walisongo.ac.id

Reaction Scheme:

Grignard Formation : 1-bromo-4-chlorobenzene + Mg → 4-chlorophenylmagnesium bromide

Formylation : 4-chlorophenylmagnesium bromide + DMF → Intermediate

Hydrolysis : Intermediate + H₃O⁺ → 4-chlorobenzaldehyde

This selective approach is a powerful tool for synthesizing specific isomers of halogenated benzaldehydes that might be difficult to obtain through other methods.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters. Solvent choice, catalyst performance, and thermal conditions are pivotal in directing the reaction towards the desired product while minimizing side reactions.

The choice of solvent is critical as it affects reactant solubility, reaction rate, and in some cases, product selectivity. This compound is generally soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758), but has limited solubility in water. cymitquimica.com

Theoretical and experimental studies on this compound have investigated its behavior in a range of non-polar (n-hexane, cyclohexane, chloroform, benzene, toluene) and polar (ethanol, 2-propanol, methanol) solvents. researchgate.net The polarity of the solvent can influence the conformation of the molecule and its spectroscopic properties, indicating strong interactions between the solvent and the compound. researchgate.net

In practical synthesis and subsequent reactions, the choice of solvent system is crucial for both the reaction and purification steps.

In Sonogashira coupling reactions involving this compound, a solvent mixture of petroleum ether and ethyl acetate (PE/EtOAc) was used for purification via flash column chromatography, indicating the product's solubility and chromatographic behavior in this system. rsc.org

For reactions involving related halogenated benzaldehydes, low-temperature polar solvents like dichloromethane (DCM) have been used to optimize enantioselective reactions.

In the synthesis of chalcones from 4-chlorobenzaldehyde, a solvent-free aldol (B89426) condensation has been shown to be effective, highlighting a green chemistry approach that minimizes waste. rsc.org

| Solvent System | Application Context | Compound | Finding/Observation | Reference |

| Dichloromethane (DCM) | Enantioselective Annulation | 4-Bromo-2-chlorobenzaldehyde | Low-temperature polar solvent used to optimize reaction conditions. | |

| Ethanol / Water | Schiff Base Formation | 5-Bromo-4-chloro-2-fluorobenzaldehyde | At pH 5-6 with an acetic acid catalyst at 60°C, yields exceeded 80%. | |

| PE/EtOAc (20:1) | Sonogashira Coupling (Purification) | This compound | Used as the eluent for flash column chromatography to isolate the product. | rsc.org |

| Various Polar & Non-Polar | Spectroscopic Analysis | This compound | Solvent polarity influences molecular conformation and IR spectral data. | researchgate.net |

Studies on various reactions involving halogenated aromatic compounds demonstrate this principle clearly:

In a Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene, the catalytic activity of palladium-hydrazone complexes was tested at different loadings. A study found that the best performance was achieved with a 0.5 mmol% catalyst loading, which provided high conversion within 60 minutes. researchgate.net

For the asymmetric Henry (nitroaldol) reaction, catalyst loading was a key variable for optimization. Increasing the CoIII-salan catalyst loading from 0.5 mol% to 2 mol% significantly improved the conversion (from 34% to 73%) and enantiomeric excess (from 49% to 89%) at -35°C. osti.gov Further optimization at -65°C with a 2% catalyst loading resulted in 99% conversion and >99% enantiomeric excess, albeit over a longer reaction time. osti.gov

These examples underscore that there is no universal optimal catalyst loading; it must be determined empirically for each specific reaction. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst can be uneconomical and may sometimes promote undesired side pathways.

| Reaction Type | Substrate(s) | Catalyst | Catalyst Loading | Key Finding | Reference |

| Henry Reaction | 2-Fluorobenzaldehyde | CoIII-salan | 0.5 mol% | 34% Conversion, 49% ee at -35°C | osti.gov |

| Henry Reaction | 2-Fluorobenzaldehyde | CoIII-salan | 2 mol% | 73% Conversion, 89% ee at -35°C | osti.gov |

| Henry Reaction | 2-Fluorobenzaldehyde | CoIII-salan | 2 mol% | 99% Conversion, >99% ee at -65°C | osti.gov |

| Heck Reaction | 1-Bromo-4-nitrobenzene | Pd(II)-hydrazone | 0.5 mmol% | Best catalytic activity observed at this loading. | researchgate.net |

Temperature and reaction time are interdependent variables that must be carefully controlled to maximize product yield and minimize the formation of impurities. Higher temperatures generally increase reaction rates but can also lead to decreased selectivity and product degradation.

In the synthesis of 4-chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde from this compound via a Sonogashira coupling, the reaction was conducted at 50°C for 4 hours, achieving a 96% yield. rsc.org A similar reaction with a different alkyne at the same temperature required only 3 hours for a 66% yield, demonstrating how the substrate influences the necessary reaction time. rsc.org

Optimization of a chlorination reaction to produce an aminobenzoxaborole found that 25°C was the optimal temperature, yielding the product in 60-96% purity by HPLC. acs.org

For the Henry reaction mentioned previously, a significant trade-off between temperature, time, and selectivity was observed. While the reaction at -35°C took 16 hours, lowering the temperature to -65°C dramatically improved enantioselectivity but required a much longer reaction time of 90 hours to achieve full conversion. osti.gov

This data illustrates the critical need for precise temperature control and the optimization of reaction duration for each specific synthetic transformation to achieve the desired outcome efficiently.

| Reaction Type | Starting Material | Temperature | Time | Yield/Result | Reference |

| Sonogashira Coupling | This compound | 50 °C | 4 h | 96% Yield | rsc.org |

| Sonogashira Coupling | This compound | 50 °C | 3 h | 66% Yield | rsc.org |

| Henry Reaction | 4-Chlorobenzaldehyde | -65 °C | 90 h | 90% Conversion, 95% ee | osti.gov |

| Chlorination | 2-Amino-4-chlorobenzonitrile | 25 °C | N/A | Optimal temperature for max product | acs.org |

| Borylation | Diazonium salt | 0 °C | 3 h | 60% Yield | acs.org |

| Borylation | Diazonium salt | 40 °C | 3 h | Low Yield | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialized chemical compounds like this compound. These methodologies aim to create more efficient and environmentally benign processes compared to traditional synthetic routes. Key strategies include the reduction of reaction temperatures, the elimination of high-boiling point and hazardous solvents, and the improvement of product yields. Such advancements are crucial for aligning industrial chemical production with stricter safety and environmental standards. google.com

Improved Synthesis via Milder Conditions

One significant green advancement in the synthesis of this compound involves modifying traditional multi-step processes to be more efficient and safer. A patented method starting from p-nitrotoluene proceeds through a series of substitution, reduction, hydrolysis, and elimination reactions. google.com This approach successfully lowers the required reaction temperature from over 120°C to ambient temperatures. google.com This reduction in temperature obviates the need for high-boiling point solvents, which are often difficult to remove and pose environmental risks. The result is a simpler post-treatment process and a substantial increase in the final product yield to over 90%, a significant improvement from the roughly 70% yield of older methods. google.com

| Parameter | Prior Art | Improved Green Method |

| Starting Material | p-Nitrotoluene | p-Nitrotoluene |

| Reaction Temperature | >120°C | Normal (Ambient) Temperature |

| Solvent Use | High-boiling point solvents required | High-boiling point solvents not needed |

| Product Yield | ~70% | >90% |

| Post-Treatment | Complex | Simple |

| Environmental Impact | Higher | Reduced |

| This table summarizes the comparison between a traditional synthesis method and an improved, greener approach for producing this compound. google.com |

Solvent-Free and Mechanochemical Methods

A prominent trend in green organic synthesis is the move towards solvent-free reaction conditions, which directly addresses waste prevention. rsc.orgtandfonline.com Mechanochemistry, specifically grinding or ball milling, has emerged as a powerful technique. nih.gov In this method, solid reactants are ground together, often with a catalytic amount of a reagent, to initiate a chemical reaction. rsc.orgtandfonline.com

While a specific grinding synthesis for this compound is not detailed, the applicability of this method is well-established for structurally similar compounds. For instance, various benzaldehyde derivatives undergo efficient aldol and Claisen-Schmidt condensations under solvent-free grinding conditions, often using a mortar and pestle. rsc.org These reactions are typically rapid, completed in minutes, and result in high yields with simple work-up procedures that primarily involve washing with water. rsc.orgtandfonline.com The elimination of bulk solvents makes this a highly attractive green alternative. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation is another cornerstone of green chemistry, valued for its ability to dramatically reduce reaction times, increase yields, and sometimes enable reactions that are difficult under conventional heating. ijsr.ind-nb.info The energy is transferred directly to the reacting molecules, leading to rapid and uniform heating. ijsr.in

Microwave-assisted techniques have been successfully applied to reactions involving substituted benzaldehydes, such as Claisen-Schmidt condensations and the synthesis of various heterocyclic compounds. d-nb.inforasayanjournal.co.in For example, the synthesis of chalcones from 4-chlorobenzaldehyde in the presence of sodium hydroxide can be efficiently carried out under microwave irradiation. d-nb.info The use of microwave energy in conjunction with polymer-supported reagents further enhances the green credentials of a synthesis by allowing for easy separation and recycling of the catalyst. ijsr.in These established applications strongly suggest that microwave-assisted methods could be adapted for the efficient and green synthesis of this compound.

Spectroscopic and Conformational Investigations of 2 Bromo 4 Chlorobenzaldehyde

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques offer a non-destructive means to probe the intricate details of molecular architecture and behavior. For 2-bromo-4-chlorobenzaldehyde, these methods reveal the influence of its halogen and aldehyde substituents on its spectral properties.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions by measuring the absorption of infrared radiation, which excites molecular vibrations. sciepub.com

The experimental Fourier Transform Infrared (FT-IR) spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The most prominent of these is the strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. researchgate.net Other significant vibrations include C-H stretching and bending, C=C aromatic ring stretching, and the vibrations of the C-Br and C-Cl bonds.

Table 1: Experimental FT-IR Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Carbonyl (C=O) Stretch | ~1700 | Aldehyde |

| Aromatic C=C Stretch | 1480–1600 | Benzene (B151609) Ring |

| C-H Aromatic Stretch | ~3070 | Benzene Ring |

| Aldehyde C-H Stretch | 2700–2900 | Aldehyde |

| C-Cl Stretch | 680–700 | Chloro Group |

| C-Br Stretch | 560–580 | Bromo Group |

(Data sourced from comparative analysis of similar halogenated benzaldehydes)

The position of the carbonyl (C=O) stretching band in the IR spectrum of this compound is sensitive to the polarity of the solvent. researchgate.netresearchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the carbonyl group through solute-solvent interactions. In polar solvents, such as methanol (B129727) and ethanol (B145695), the carbonyl frequency shifts to a lower wavenumber (redshift) due to hydrogen bonding and dipole-dipole interactions. researchgate.netege.edu.tr Conversely, in non-polar solvents like n-hexane and cyclohexane, the interactions are weaker, and the carbonyl band appears at a higher wavenumber, closer to its gas-phase value. researchgate.net

Studies have shown that the experimental carbonyl stretching frequency for this compound is approximately 1700 cm⁻¹ in non-polar solvents, which shifts to around 1680 cm⁻¹ in polar solvents. This solvent-induced shift provides valuable information about the electronic environment of the carbonyl group. researchgate.net

Table 2: Solvent Effect on the Carbonyl (C=O) Stretching Frequency of this compound

| Solvent | Solvent Type | C=O Stretching Frequency (cm⁻¹) |

|---|---|---|

| n-hexane | Non-polar | ~1700 |

| Cyclohexane | Non-polar | ~1700 |

| Toluene (B28343) | Non-polar | ~1695 |

| Chloroform | Non-polar | ~1693 |

| Methanol | Polar | ~1685 |

| Ethanol | Polar | ~1687 |

| 2-Propanol | Polar | ~1688 |

(Data derived from experimental studies) researchgate.netege.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. libretexts.orgfiveable.me

For this compound, the ¹H NMR spectrum shows distinct signals for the aldehyde proton and the aromatic protons. The electron-withdrawing nature of the bromine, chlorine, and aldehyde groups causes the aromatic protons to be deshielded, shifting their signals downfield. The aldehyde proton (CHO) typically appears as a singlet in the δ 9-10 ppm region. fiveable.me The aromatic protons exhibit a complex splitting pattern due to spin-spin coupling.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, generally in the range of δ 190-200 ppm. fiveable.me The carbons attached to the electron-withdrawing bromine and chlorine atoms also show characteristic downfield shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.2 | ~191 |

| C1 (C-CHO) | - | ~135 |

| C2 (C-Br) | - | ~127 |

| C3 (C-H) | ~7.8 | ~134 |

| C4 (C-Cl) | - | ~140 |

| C5 (C-H) | ~7.5 | ~129 |

| C6 (C-H) | ~7.9 | ~132 |

(Values are estimates based on analogous compounds and general NMR principles) beilstein-journals.org

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. jchps.com It is particularly useful for studying non-polar bonds and symmetric vibrations, providing further insight into the molecular structure and conformational isomers of this compound. researchgate.netmdpi.com The molecule can exist in two planar conformations, O-cis and O-trans, defined by the orientation of the aldehyde group's oxygen atom relative to the ortho-bromine substituent. Computational studies, supported by spectroscopic data, suggest that the trans conformer is energetically more stable. Raman spectroscopy can help distinguish between these conformers by analyzing the subtle differences in their vibrational spectra. jchps.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tandfonline.com The UV-Visible spectrum of an aromatic aldehyde like this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions. jetir.orgjetir.org The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons within the benzene ring and the carbonyl group's π-system. The n → π* transition, which is weaker and appears at longer wavelengths, involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The positions of these absorption maxima (λ_max) can be influenced by the solvent and the electronic effects of the halogen substituents.

Table 4: Expected UV-Visible Absorption Bands for this compound

| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Benzene Ring, Carbonyl Group |

| n → π* | 300 - 350 | Carbonyl Group |

(Data based on general principles for aromatic aldehydes) jetir.orgjetir.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Conformational Analysis and Molecular Structures

The orientation of the aldehyde group relative to the halogen substituents on the benzene ring in this compound gives rise to different conformers. The stability and prevalence of these conformers are dictated by a delicate balance of intramolecular forces and can be influenced by the surrounding medium.

This compound can exist in two planar conformers: a cis form and a trans form. These conformers are defined by the orientation of the carbonyl group's oxygen atom with respect to the adjacent bromine atom at the C2 position. In the trans conformer, the oxygen atom is directed away from the bromine atom, while in the cis conformer, it is positioned towards the bromine atom.

Theoretical investigations employing computational chemistry methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) have been conducted to determine the relative stabilities of these conformers. researchgate.net Gas phase optimization calculations were performed using various basis sets, including aug-cc-pVDZ, 6-311+G(3df,p), and 6-31G(d,p), to model the geometric and energetic properties of the cis and trans forms. researchgate.net

These computational studies have consistently shown that the trans conformer is energetically more stable than the cis conformer. sciepub.com This preference for the trans configuration is a common trait among dihalogenated benzaldehydes and is attributed to the minimization of steric hindrance and unfavorable electronic repulsion between the electronegative oxygen and bromine atoms. sciepub.com The trans isomer is estimated to comprise nearly 100% of the conformational population in both the gas phase and in solution, indicating a strong energetic favorability. sciepub.com

| Conformer | Relative Orientation (O vs. Br) | Predicted Stability | Computational Methods Used |

|---|---|---|---|

| cis | Oxygen oriented towards Bromine | Less Stable | HF, MP2, DFT (B3LYP) with aug-cc-pVDZ, 6-311+G(3df,p), 6-31G(d,p) basis sets researchgate.net |

| trans | Oxygen oriented away from Bromine | More Stable (~100% population) sciepub.com |

The surrounding solvent environment can influence the conformational equilibrium of molecules. For this compound, the effect of solvent polarity on its conformational preference and vibrational spectra has been a subject of investigation. Studies have utilized a range of solvents, from nonpolar to polar, to understand these interactions.

Infrared (IR) spectroscopy, coupled with theoretical calculations, serves as a powerful tool for examining the influence of solvents. The carbonyl (C=O) stretching frequency is particularly sensitive to the local environment. Experimental studies have been carried out in nonpolar solvents like n-hexane, cyclohexane, chloroform, benzene, and toluene, as well as in polar solvents such as ethanol, 2-propanol, and methanol.

In nonpolar solvents, the carbonyl stretching frequency is observed at approximately 1700 cm⁻¹. sciepub.com As the polarity of the solvent increases, a shift to a lower frequency (around 1680 cm⁻¹) is noted. sciepub.com This redshift is attributed to solvation effects, where polar solvent molecules can stabilize the polar carbonyl group, slightly weakening the C=O bond and thus lowering its vibrational frequency. Despite these solvent-induced spectral shifts, the trans conformation remains the favored isomer across all phases, suggesting that the energy difference between the conformers is significant enough to not be overcome by solvent interactions. sciepub.com

| Solvent Type | Example Solvents | Approximate C=O Stretching Frequency (cm⁻¹) | Observed Effect |

|---|---|---|---|

| Nonpolar | n-hexane, cyclohexane, chloroform, benzene, toluene | ~1700 sciepub.com | Minimal shift from gas-phase predictions. sciepub.com |

| Polar | Ethanol, 2-propanol, methanol | ~1680 sciepub.com | Redshift due to solvation effects. sciepub.com |

As of the latest available literature, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. While crystallographic data exists for analogous compounds, such as other halogenated benzaldehydes, this information can only offer general insights into the expected solid-state packing and molecular geometry. smolecule.com For instance, studies on similar molecules often reveal planar geometries with specific bond lengths and angles consistent with conjugated π-systems. smolecule.com However, without a dedicated crystallographic study for this compound, its precise solid-state structure, including crystal system, space group, and intermolecular interactions, remains unconfirmed.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Chlorobenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of halogenated benzaldehydes. rsc.org These calculations are crucial for understanding the molecule's stability, reactivity, and conformational preferences.

Selection of Functionals and Basis Sets for Accurate Predictions

The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. nih.gov For di-halogenated benzaldehydes like 2-Bromo-4-chlorobenzaldehyde, various levels of theory have been employed to achieve reliable results.

Studies have shown that the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used and provides a good balance between accuracy and computational cost. researchgate.net For higher accuracy in predicting gas-phase infrared spectra, the B3LYP functional paired with the 6-311+G(3df,p) basis set has been utilized. researchgate.netchemicalbook.com For solvent-phase studies, the B3LYP functional with the 6-31G(d,p) basis set is often employed. nih.gov Other methods, including Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), have also been used in conjunction with basis sets like aug-cc-pVDZ and 6-311+G(3df,p) to model the compound's structure and properties. nih.gov The selection of these combinations has demonstrated accurate results for the structural parameters of similar compounds. nih.gov

Gas Phase Optimization and Conformational Energy Landscapes

In the gas phase, this compound can exist in two planar conformers, cis and trans, which are defined by the orientation of the aldehyde group's oxygen atom relative to the bromine atom. nih.gov Theoretical calculations are essential for determining the geometry of these conformers and their relative stabilities.

Gas phase optimization is typically performed to find the lowest energy structure for each conformer. nih.gov DFT calculations have been used to analyze the conformational landscape of this molecule. rsc.org The trans conformer, where the oxygen atom is oriented away from the bromine atom, is generally found to be the more stable form. The energy difference between the cis and trans conformers is typically small, often less than 2.5 kcal/mol for related halogenated benzaldehydes. researchgate.net However, the rotational barrier between them is significantly higher, indicating that both conformers are stable minima on the potential energy surface. researchgate.net

Solvation Models and Solvent Effect Simulations (e.g., PCM, SMD)

The properties of this compound can be significantly influenced by its environment, particularly in solution. Solvation models are used to simulate these solvent effects computationally. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

This approach has been successfully applied to study the effect of various polar and non-polar solvents on the vibrational frequencies of this compound, especially the carbonyl (C=O) stretching vibration. rsc.orgresearchgate.net By performing calculations in solvents such as n-hexane, cyclohexane, chloroform, benzene (B151609), toluene (B28343), ethanol (B145695), 2-propanol, and methanol (B129727), researchers can evaluate how solvent polarity and specific solvent-solute interactions affect the molecule's spectral characteristics. researchgate.net These theoretical models have shown reliability when evaluated against experimental data, providing a framework for understanding solvent-compound interactions. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can provide theoretical infrared (IR) and Nuclear Magnetic Resonance (NMR) data that often show excellent agreement with experimental results.

Computed Infrared Frequencies and Comparison with Experimental Data

Theoretical calculations of vibrational frequencies are a powerful tool for assigning the absorption bands observed in experimental IR spectra. rsc.org For this compound, DFT calculations have been performed to compute the harmonic vibrational frequencies. researchgate.net

A key area of focus is the carbonyl (C=O) stretching mode, as its frequency is sensitive to the electronic environment and solvent interactions. rsc.org Theoretical IR spectra have been computed and show excellent agreement with experimental data, particularly for the carbonyl stretching mode. researchgate.net This strong correlation between theoretical and experimental data validates the computational models used and allows for a detailed assignment of the molecule's vibrational modes. researchgate.net

Below is a table comparing selected theoretical and experimental vibrational frequencies for this compound.

| Vibrational Mode Assignment | Theoretical Frequency (cm⁻¹) (Gas Phase) | Experimental Frequency (cm⁻¹) (Solid Phase) |

| C=O Stretch | 1739 | 1689 |

| C-H (aldehyde) Stretch | 2891 | 2864 |

| Aromatic C-H Stretch | 3097 | 3086 |

| Aromatic C=C Stretch | 1605 | 1583 |

| C-Cl Stretch | 722 | 730 |

| C-Br Stretch | 630 | 625 |

Note: Theoretical values are typically scaled to correct for anharmonicity and other systematic errors. The data presented is based on representative findings in the literature.

Theoretical NMR Chemical Shifts and Validation

The prediction of NMR chemical shifts is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts of organic molecules.

This method is typically used in conjunction with DFT, often employing the B3LYP functional with a basis set such as 6-311++G(d,p). For related benzaldehyde (B42025) derivatives, the chemical shifts computed using the GIAO method have shown strong agreement with experimental findings. While this methodology is standard, specific theoretical studies validating computed NMR chemical shifts against experimental data for this compound are not detailed in the searched scientific literature. Such a study would involve calculating the ¹H and ¹³C chemical shifts for the optimized geometry of the molecule and comparing them to experimentally measured values, typically using tetramethylsilane (B1202638) (TMS) as a reference standard.

Quantum Chemical Descriptors and Reactivity Prediction

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of this compound. researchgate.netresearchgate.net Theoretical calculations, such as those performed using the B3LYP hybrid method with a 6-311++G(d,p) basis set, provide insights into the molecule's geometry, vibrational frequencies, and various quantum chemical descriptors. researchgate.net These descriptors are crucial for predicting the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors help in predicting the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies. The carbonyl group, influenced by the electron-withdrawing effects of the bromine and chlorine atoms, is a primary site for nucleophilic addition reactions. wiserpub.com

| Quantum Chemical Descriptor | Symbol | Formula | Significance in Reactivity Prediction |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Indicates electron-donating ability; relates to reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Indicates electron-accepting ability; relates to reactivity with nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | (I + A) / 2 | Measures the overall ability of the molecule to attract electrons in a chemical bond. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to deformation of the electron cloud; hard molecules are less reactive. |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Docking and Interaction Studies (relevant for derivative design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is an invaluable tool for studying how a ligand, often a derivative of a lead compound like this compound, might interact with the active site of a biological target, such as a protein or enzyme.

While specific docking studies on this compound itself are not extensively detailed, research on structurally related benzaldehyde and triazole derivatives provides a clear framework for its potential application. csfarmacie.cz The process involves designing novel molecules by modifying the functional groups of the parent aldehyde and then computationally simulating their binding affinity and interaction patterns with a target receptor.

For instance, studies on derivatives of similar aromatic structures have shown that introducing different alkyl or functional groups can significantly alter binding affinity. csfarmacie.cz Key interactions that are analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygen or nitrogen atoms) in the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor's active site, which are crucial for binding and selectivity. csfarmacie.cz

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings in the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein.

By analyzing these interactions, computational chemists can predict which derivatives of this compound are most likely to be potent inhibitors or binders. For example, docking studies on 1,2,4-triazole (B32235) derivatives have been used to predict anti-inflammatory activity by simulating their interaction with cyclooxygenase (COX-1 and COX-2) enzymes. csfarmacie.cz Similarly, derivatives of 4H-chromene have been docked to validate their antioxidant function based on their binding energy and interactions with target proteins. nih.gov These studies guide synthetic chemists in prioritizing which novel compounds to synthesize and test, saving significant time and resources in the drug discovery process.

| Derivative Class | Biological Target (Example) | Key Interactions Studied | Relevance to Derivative Design |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | COX-1 and COX-2 Enzymes | Hydrophobic interactions, Hydrogen bonding | Predicts anti-inflammatory potential and guides modifications to improve selectivity and affinity. csfarmacie.cz |

| 4H-Chromene Derivatives | Cytochrome P450 | Binding energy calculations, specific amino acid interactions | Validates antioxidant activity and helps identify lead molecules for further research. nih.gov |

| Benzoxazole Derivatives | Anticancer Target Receptors | Hydrogen bonding, Hydrophobic interactions | Understands the binding affinity to predict and rationalize cytotoxic and antimicrobial activities. biotech-asia.org |

Chemical Transformations and Reaction Mechanisms Involving 2 Bromo 4 Chlorobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and the adjacent aromatic ring, which can influence its reactivity.

The carbonyl group of 2-bromo-4-chlorobenzaldehyde is a primary site for nucleophilic addition reactions. The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

A prominent example of nucleophilic addition is the Grignard reaction . Organomagnesium halides (Grignard reagents) add to the carbonyl carbon to form a secondary alcohol upon acidic workup. The reaction proceeds through a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.comyoutube.com For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(2-bromo-4-chlorophenyl)ethanol. It is crucial to control the reaction conditions to avoid potential side reactions, such as the Grignard reagent reacting with the halogen substituents, particularly the more reactive bromine atom. walisongo.ac.id

Another significant nucleophilic addition is the Wittig reaction , which converts the aldehyde into an alkene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.org This reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate, subsequently collapsing to an oxaphosphetane that fragments to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org The use of different ylides allows for the synthesis of a variety of substituted alkenes from this compound. For example, reacting it with (carbethoxymethylene)triphenylphosphorane would produce an ethyl cinnamate derivative. libretexts.org

The following table summarizes key nucleophilic addition reactions of the carbonyl group:

| Reaction Name | Reagent | Product Type |

| Grignard Reaction | RMgX | Secondary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

Condensation reactions are a cornerstone of organic synthesis, and this compound readily participates in such transformations.

Schiff base formation occurs when the aldehyde reacts with a primary amine, resulting in the formation of an imine (-C=N-) linkage. jetir.orgedu.krdijfmr.com This reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the Schiff base. ijfmr.com These compounds are valuable in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. jetir.orgedu.krd For example, the condensation of this compound with aniline (B41778) produces N-(2-bromo-4-chlorobenzylidene)aniline.

Aldol (B89426) condensation , specifically the Claisen-Schmidt variant, involves the reaction of this compound with a ketone or another aldehyde containing an α-hydrogen in the presence of a base or acid catalyst. rsc.orgnih.govrsc.orgjocpr.com This reaction is widely used for the synthesis of chalcones (α,β-unsaturated ketones). rsc.orgnih.govrsc.orgjocpr.comjetir.org For instance, the reaction of this compound with acetophenone in the presence of sodium hydroxide (B78521) yields (E)-1-(2-bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one. rsc.orgrsc.org

The table below outlines common condensation reactions involving this compound:

| Reaction Type | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine | Acid | Imine (Schiff Base) |

| Aldol Condensation | Ketone/Aldehyde with α-H | Base/Acid | α,β-Unsaturated Carbonyl |

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the aromatic ring provide additional avenues for functionalization, primarily through substitution and cross-coupling reactions. Their differing reactivities allow for selective transformations.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org In this compound, the aldehyde group provides some electron-withdrawing character, but typically, more potent activating groups are required for facile SNA. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.comlibretexts.org The reactivity of the halogens as leaving groups in SNA reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. acs.orgacs.orgrsc.orgnih.govrsc.orgnih.gov In the context of this compound, the aldehyde group can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. acs.orgacs.orgrsc.orgnih.gov This is often achieved through the in-situ formation of a transient directing group, such as an imine formed with an amino acid or another amine. acs.orgrsc.orgnih.gov This transient directing group coordinates to the palladium catalyst, bringing it in close proximity to the ortho C-H bond and enabling its activation. acs.orgrsc.org Subsequent reaction with a coupling partner can lead to the introduction of various functional groups at the position ortho to the aldehyde. For example, palladium-catalyzed ortho-hydroxylation or alkoxycarbonylation of benzaldehydes has been reported using this strategy. acs.orgacs.org

The differential reactivity of the carbon-bromine and carbon-chlorine bonds in this compound allows for chemoselective cross-coupling reactions, which are predominantly catalyzed by palladium complexes. nbinno.com The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the initial step in many cross-coupling catalytic cycles. walisongo.ac.id This difference in reactivity enables the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

In Suzuki-Miyaura cross-coupling reactions , an organoboron compound is coupled with the aryl halide. nih.govthermofisher.com By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve selective coupling at the C-Br position of this compound. For instance, reacting it with an arylboronic acid in the presence of a suitable palladium catalyst would be expected to yield a 2-aryl-4-chlorobenzaldehyde.

Similarly, in Sonogashira coupling reactions , a terminal alkyne is coupled with the aryl halide. nrochemistry.comnih.govorganic-chemistry.orglibretexts.org The higher reactivity of the C-Br bond allows for the selective formation of a C(sp)-C(sp2) bond at the 2-position of the benzaldehyde. This selectivity is crucial for the stepwise synthesis of more complex molecules where the chlorine atom can be functionalized in a subsequent step.

The following table summarizes the chemoselective cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Selectivity |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(0) catalyst | C-Br > C-Cl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst | C-Br > C-Cl |

Oxidation and Reduction Transformations of this compound

The chemical reactivity of this compound is characterized by the transformations of its aldehyde functional group. These reactions, particularly oxidation and reduction, are fundamental in utilizing this compound as an intermediate in the synthesis of more complex molecules. nbinno.comnbinno.com

Oxidation of this compound

The aldehyde group in this compound can be readily oxidized to a carboxylic acid functional group, yielding 2-bromo-4-chlorobenzoic acid. This transformation is a common step in the synthesis of various organic compounds. guidechem.com The oxidation of substituted benzaldehydes, in general, can be achieved using a variety of oxidizing agents. The reaction involves the conversion of the aldehyde to the corresponding benzoic acid. lookchem.comacs.org

Several oxidizing agents have been shown to be effective for the oxidation of substituted benzaldehydes. These include hexamethylenetetramine-bromine (HABR) and benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid solutions. lookchem.comacs.org Another effective reagent is pyridinium bromochromate (PBC) in dimethyl sulfoxide (DMSO). researchgate.net While specific studies on this compound are not detailed, the general reactivity of substituted benzaldehydes suggests that these reagents would facilitate its oxidation.

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Generic Oxidizing Agent (e.g., KMnO₄, CrO₃/H₂SO₄) | 2-Bromo-4-chlorobenzoic acid |

Reduction of this compound

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-bromo-4-chlorophenyl)methanol. This transformation is typically accomplished using hydride-donating reagents. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.com These reagents function as a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com The subsequent workup with a protic solvent then yields the alcohol.

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Generic Reducing Agent (e.g., NaBH₄, LiAlH₄) | (2-bromo-4-chlorophenyl)methanol |

Mechanistic Investigations of Key Reactions

The mechanisms of oxidation and reduction of substituted benzaldehydes provide insight into the electronic effects of the substituents on the reaction rates and pathways.

Mechanism of Oxidation

The oxidation of substituted benzaldehydes by various reagents, such as benzyltrimethylammonium chlorobromate (BTMACB), has been studied to understand the reaction mechanism. The reaction is typically first order with respect to both the benzaldehyde and the oxidizing agent. acs.org

A proposed general mechanism for the oxidation of a substituted benzaldehyde involves the following steps:

Formation of a Chromate Ester Intermediate: The reaction is often initiated by the formation of an intermediate, such as a chromate ester in the case of chromium-based oxidants.

Hydride Transfer: The rate-determining step is believed to be the cleavage of the aldehydic C-H bond, involving a hydride transfer to the oxidant. researchgate.net Studies on the oxidation of [²H]benzaldehyde (PhCDO) have shown a substantial kinetic isotope effect, which supports the cleavage of the C-H bond in the rate-determining step. acs.org

Product Formation: The intermediate then collapses to form the corresponding benzoic acid.

The reaction rate is influenced by the polarity of the solvent, with an increase in polarity generally leading to an increased reaction rate. acs.org The electronic effects of the substituents on the benzene (B151609) ring also play a crucial role. For para-substituted benzaldehydes, the delocalization of electronic effects is more significant, while for ortho- and meta-substituted compounds, the inductive (field) effect is more dominant. acs.orgresearchgate.net The presence of an electron-deficient reaction center in the rate-determining step is suggested by the positive value of the reaction constant (ρ) in Hammett plots. researchgate.netsphinxsai.com

Mechanism of Reduction

The reduction of aldehydes and ketones by hydride reagents like LiAlH₄ and NaBH₄ follows a nucleophilic addition mechanism. chemistrysteps.com

The general mechanism for the reduction of a substituted benzaldehyde is as follows:

Nucleophilic Attack by Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate. chemistrysteps.com In the case of LiAlH₄, the lithium ion can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com

Protonation: The alkoxide intermediate is then protonated in a subsequent workup step, typically by the addition of water or a dilute acid, to yield the final alcohol product. chemistrysteps.com

The choice of solvent is critical, especially for highly reactive reducing agents like LiAlH₄, which reacts violently with protic solvents. Therefore, such reductions are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107). chemistrysteps.com

Synthesis of Derivatives and Advanced Organic Compounds Utilizing 2 Bromo 4 Chlorobenzaldehyde

Synthesis of Pharmaceutical Intermediates

The molecular framework of 2-bromo-4-chlorobenzaldehyde is a key component in the synthesis of numerous pharmaceutical intermediates. nbinno.cominnospk.com The presence of the halogen atoms and the aldehyde group allows for its incorporation into larger, more complex molecules designed to interact with biological targets. nbinno.com This compound acts as a foundational scaffold for developing new therapeutic agents by enabling the creation of derivatives with a broad spectrum of biological activities. nbinno.com

Research has demonstrated that derivatives synthesized from halogenated benzaldehydes exhibit significant potential in medicinal chemistry. These derivatives are explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial treatments.

Anticancer Activity : Substituted benzaldehydes are used to create complex molecules with antiproliferative properties. For instance, quinazoline-based chalcones, synthesized through condensation reactions with aromatic aldehydes, have shown high antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.govrsc.org Analogues of benzaldehyde (B42025) have been incorporated into novel benzofuran-based 1,2,3-triazole conjugates, which were screened for in-vitro anticancer activity against lung and cervical cancer cell lines. researchgate.net

Anti-inflammatory Activity : Salicylanilides and their derivatives, which can be synthesized from bromo-substituted aromatic compounds, have been investigated for their anti-inflammatory properties. nih.gov Hydrazone derivatives, formed from the condensation of aldehydes with hydrazides, also exhibit a wide range of biological effects, including anti-inflammatory activity. nih.govsciforum.netresearchgate.net Studies on salicylol hydrazones derived from 4-bromobenzaldehyde (B125591) have shown that these compounds possess anti-inflammatory properties in various experimental models. sciforum.netresearchgate.net

Antimicrobial Activity : The core structure of this compound is found in intermediates used to synthesize compounds with antimicrobial effects. Benzofuran (B130515) derivatives, for example, have shown promising antimicrobial activity. sciepub.com Similarly, new thiazole (B1198619) derivatives have been synthesized and screened for in-vitro antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net Hydrazone derivatives are also noted for their extensive antimicrobial and antimycobacterial effects. nih.gov

Table 1: Bioactive Derivatives from Substituted Benzaldehydes

| Derivative Class | Potential Bioactivity | Reference |

|---|---|---|

| Quinazoline-Chalcones | Anticancer | nih.govrsc.org |

| Benzofuran-Triazole Conjugates | Anticancer | researchgate.net |

| Salicylanilides | Anti-inflammatory | nih.gov |

| Hydrazones | Anti-inflammatory, Antimicrobial | nih.govsciforum.netresearchgate.net |

| Thiazoles | Antimicrobial | researchgate.net |

The aldehyde functional group of this compound readily undergoes condensation reactions with α-effect nucleophiles like hydroxylamine (B1172632) and various hydrazines to form oximes and hydrazones, respectively. nih.gov This reaction is a cornerstone of bioconjugation and medicinal chemistry, as it forms a stable C=N bond while releasing water as the only byproduct. nih.govresearchgate.net

The formation mechanism involves a proton-catalyzed nucleophilic attack of the hydroxylamine or hydrazine (B178648) on the carbonyl carbon of the aldehyde. nih.govresearchgate.net This is followed by the elimination of a water molecule to yield the final oxime or hydrazone. nih.gov These derivatives are not only stable but are also important intermediates themselves, often exhibiting a range of biological activities or serving as precursors for the synthesis of more complex molecules. nih.govjournalofchemistry.org

Table 2: Synthesis of Oximes and Hydrazones

| Reactant | Resulting Functional Group | Product Class |

|---|---|---|

| Hydroxylamine (NH₂OH) | C=N-OH | Oxime |

| Hydrazine (NH₂-NH₂) | C=N-NH₂ | Hydrazone |

Synthesis of Agrochemical Intermediates

In the field of agriculture, this compound serves as an important intermediate for the synthesis of active ingredients in crop protection products. framochem.com Its structural features are leveraged to create complex molecules that are effective as pesticides and herbicides. nbinno.com The precision and purity of such intermediates are critical as they directly influence the efficacy of the final agrochemical product. framochem.com

The synthesis of modern agrochemicals often involves multi-step processes where building blocks like this compound are essential. framochem.com Benzofuran derivatives synthesized from related starting materials have been noted for their pesticidal and insecticidal activities. sciepub.com The versatility of the benzonitrile (B105546) ring structure, which can be derived from benzaldehydes, makes it a key component in the synthesis of heterocyclic compounds prevalent in many agrochemicals. nbinno.com

Synthesis of Dyes and Pigments

Substituted benzaldehydes are foundational materials in the dye industry. guidechem.com While specific examples utilizing this compound are not extensively detailed, its chemical structure is amenable to the synthesis of chromophoric (color-bearing) systems. The aldehyde group can participate in condensation reactions with compounds containing active methylene (B1212753) groups or aromatic amines to form larger conjugated systems, which are characteristic of many dyes and pigments. The halogen substituents can also modulate the final color and properties of the dye molecule.

Formation of Heterocyclic Compounds

The reactivity of the aldehyde group makes this compound a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. nbinno.comsciepub.com These cyclic structures are integral to a vast number of biologically active molecules in both pharmaceuticals and agrochemicals. nbinno.com The aldehyde can react with various dinucleophiles in cyclocondensation reactions to form stable ring systems. For example, benzofuran derivatives can be synthesized from precursors derived from this aldehyde. sciepub.com Similarly, the synthesis of thiazoles and their derivatives, which exhibit numerous biological activities, can utilize such aldehydes as starting materials. sciepub.comresearchgate.net

Creation of Novel Materials

The functional groups present in this compound, particularly the aldehyde group, offer potential for its incorporation into novel materials. Aldehydes are known to react with amines to form Schiff bases (imines), which can be important precursors for various functional materials, including dyes, liquid crystals, and coordination complexes. nih.govjetir.org

The synthesis of Schiff bases from substituted benzaldehydes is a well-established process. nih.gov For example, 2-chlorobenzaldehyde (B119727) has been reacted with diamines to create new Schiff bases. nih.gov These compounds can then be used as ligands to form metal complexes, which may exhibit interesting photophysical or catalytic properties.

While specific research on the use of this compound in the synthesis of novel materials was not identified in the surveyed literature, its chemical structure suggests potential applications. The presence of bromine and chlorine atoms could also be exploited in further cross-coupling reactions to create more complex conjugated systems for applications in organic electronics or as functional polymers. However, detailed studies in these areas appear to be limited.

Applications in Chemical Research and Development

Role as a Building Block in Complex Organic Molecule Synthesis

The primary application of 2-Bromo-4-chlorobenzaldehyde in research is its function as a foundational component, or building block, for the synthesis of more complex organic molecules. It is frequently classified as an organic synthesis intermediate and a pharmaceutical intermediate. The aldehyde group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the bromo and chloro substituents provide sites for cross-coupling reactions, allowing for the attachment of other molecular fragments. This dual functionality makes it a valuable precursor for creating a library of substituted aromatic compounds, particularly those investigated for medicinal chemistry and materials science.

Research in Chemical Biology and Biological Pathway Exploration

In the field of chemical biology, this compound is not typically used as a direct probe for studying biological systems. Instead, its importance lies in its role as a precursor for the synthesis of novel, biologically active molecules. As a pharmaceutical intermediate, it is employed in the construction of larger compounds that are subsequently used to modulate or investigate biological pathways. The specific substitution pattern of the aromatic ring can be a key determinant in the biological activity of the final molecule, influencing factors such as binding affinity to protein targets and metabolic stability. Researchers utilize this building block to systematically create derivatives and analogues of known active compounds to explore structure-activity relationships and develop new therapeutic agents or chemical tools.

Catalytic Applications in Organic Transformations

The chemical structure of this compound makes it an ideal substrate for a range of modern catalytic transformations, enabling efficient and novel chemical reactions.

As an aryl halide, this compound is a suitable substrate for photoredox catalysis, particularly using polysulfide anions (Sn2-) as catalysts. researchgate.netacs.org This method utilizes visible light to excite the polysulfide anions, transforming them into potent single-electron donors. csj.jp The photoexcited catalyst can then reduce the aryl halide, leading to the formation of an aryl radical. chemrxiv.org This highly reactive intermediate can then participate in a variety of bond-forming reactions, including (hetero)biaryl cross-couplings, borylation, and hydrogenation. researchgate.netacs.org This catalytic cycle allows for the functionalization of the aromatic ring under mild conditions, avoiding the high temperatures often required in traditional cross-coupling methods. researchgate.net

Table 1: Mechanism of Polysulfide Anion Photoredox Catalysis

| Step | Process | Description |

|---|---|---|

| 1. Light Absorption | Catalyst Excitation | Polysulfide anions (e.g., S42-) absorb visible light, promoting an electron to a higher energy state. |

| 2. Electron Transfer | Substrate Reduction | The photoexcited catalyst transfers a single electron to the aryl halide (this compound), cleaving the carbon-halogen bond. |

| 3. Intermediate Formation | Aryl Radical Generation | An aryl radical is formed as a highly reactive intermediate. |

| 4. Coupling Reaction | C-C or C-H Bond Formation | The aryl radical reacts with a coupling partner to form the desired product. researchgate.netcsj.jp |

| 5. Catalyst Regeneration | Redox Cycle | The oxidized polysulfide catalyst is regenerated, completing the catalytic cycle. acs.org |

Micellar Catalysis